REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[OH:6].I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:20].C(O)(C)C>[Cl-].[Na+].O.[Cu]I>[C:7]1([CH:5]([OH:6])[CH2:4][NH:3][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[CH3:20])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,5.6.7|
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
159 μL
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
brine
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
NCC(O)C1=CC=CC=C1
|
Name
|
CuI
|
Quantity
|
5 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred magnetically at 90° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
The septum cap
|
Type
|
CUSTOM
|
Details
|
lined cap
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (3×10 mL)
|
Type
|
WASH
|
Details
|
The organics were washed with 0.1 M NaOH (2×10 mL)
|
Type
|
WASH
|
Details
|
washed with brine (1×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a pale yellow, viscous oil in 92% yield (217.4 mg)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(CNC1=C(C=CC=C1)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |